F luoroMethyl-Phosphonic acid diethyl ester

Descripción general

Descripción

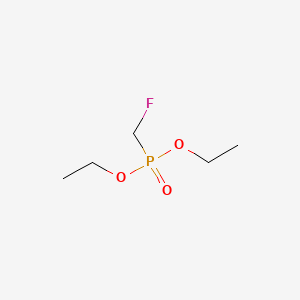

F luoroMethyl-Phosphonic acid diethyl ester is an organic compound with the chemical formula C6H13FO3P . It is a member of the phosphonate family, which are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an alkyl or aryl group. This compound is known for its versatility and has found applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

F luoroMethyl-Phosphonic acid diethyl ester can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with fluoromethyl iodide in the presence of a base such as triethylamine . The reaction typically takes place under mild conditions and yields the desired product with high efficiency.

Another method involves the use of microwave-assisted synthesis, which has been shown to accelerate the reaction and improve yields . In this approach, the reaction is carried out in a microwave reactor, which provides rapid and uniform heating, leading to faster reaction times and higher product purity.

Industrial Production Methods

In industrial settings, the production of phosphonic acid, (fluoromethyl)-, diethyl ester often involves large-scale batch or continuous processes. These methods typically utilize the same synthetic routes as laboratory-scale reactions but are optimized for higher throughput and cost efficiency. The use of advanced reactors and automation systems ensures consistent product quality and minimizes waste.

Análisis De Reacciones Químicas

Hydrolysis and Transesterification

The diethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding phosphonic acid or monoester derivatives. Transesterification with alcohols is also feasible, enabling functional group interconversion.

Key Findings :

-

Hydrolysis selectivity depends on temperature and catalyst: Basic conditions favor monoester formation, while acidic conditions yield the phosphonic acid .

-

Transesterification with triethyl orthoacetate enables scalable synthesis of diverse esters .

Nucleophilic Substitution Reactions

The fluoromethyl group participates in nucleophilic substitutions, leveraging the electrophilic nature of the C–F bond.

Key Findings :

-

Sodium hydride promotes deprotonation, facilitating nucleophilic attack at the fluorinated carbon .

-

Steric hindrance from the diethyl phosphonate group moderates reaction rates .

Conjugate Addition Reactions

The compound participates in Michael additions with α,β-unsaturated carbonyl compounds, forming γ-fluoro-phosphorylated adducts.

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclohexenone | Cs₂CO₃, MeCN, RT, 24 h | (EtO)₂P(O)CH₂F-C₆H₈O | 75–80% | |

| Methyl acrylate | NaH, THF, 0°C, 12 h | (EtO)₂P(O)CH₂F-CH₂COOMe | 65–70% |

Mechanistic Insight :

-

Base-mediated deprotonation generates a phosphonate enolate, which attacks the β-position of enones .

-

Fluorine’s electron-withdrawing effect enhances electrophilicity of the α-carbon .

Cross-Coupling Reactions

The phosphonate moiety enables transition-metal-catalyzed couplings, forming complex bioactive molecules.

| Reaction | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biarylphosphonates | 60–75% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminophosphonates | 55–65% |

Applications :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2.1 Antiviral Agents

FMPE has been explored for its antiviral properties, particularly in the development of inhibitors against viruses such as HIV. The compound's ability to form catanionic aggregates with lipophilic amines has shown promise in inhibiting viral replication .

2.2 Antitumor Activity

Research indicates that FMPE analogs can exhibit cytotoxic effects against cancer cell lines. Phosphonic acid derivatives have been synthesized and tested for their ability to inhibit tumor growth, demonstrating potential as therapeutic agents in oncology .

Material Science

3.1 Surface Functionalization

FMPE is utilized in the functionalization of surfaces due to its phosphonic acid group, which can form strong bonds with metal oxides. This property is exploited for creating coatings that enhance corrosion resistance and improve adhesion properties in various applications .

3.2 Nanomaterials Stabilization

The compound serves as a surfactant in stabilizing colloidal solutions of nanocrystals, facilitating the preparation of oil/water emulsions and preventing particle aggregation during synthesis processes .

Environmental Applications

4.1 Soil Remediation

FMPE has been investigated for its role in soil remediation, particularly in binding heavy metals and reducing their bioavailability. Its phosphonic acid functionality allows it to chelate metal ions effectively .

4.2 Pesticide Development

The compound's reactivity has led to its use in developing new pesticides that target specific pests while minimizing environmental impact. Its fluorinated structure enhances biological activity and selectivity against target organisms .

Case Studies

Mecanismo De Acción

The mechanism of action of phosphonic acid, (fluoromethyl)-, diethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in industrial applications where it is used as a chelating agent .

Comparación Con Compuestos Similares

F luoroMethyl-Phosphonic acid diethyl ester can be compared with other similar compounds, such as:

Diethyl phosphonate: Similar in structure but lacks the fluoromethyl group, which imparts unique reactivity and properties to phosphonic acid, (fluoromethyl)-, diethyl ester.

Methylphosphonic acid: Contains a methyl group instead of a fluoromethyl group, resulting in different chemical behavior and applications.

Aminomethylphosphonic acid: Contains an amino group, which significantly alters its reactivity and biological activity.

The presence of the fluoromethyl group in phosphonic acid, (fluoromethyl)-, diethyl ester makes it unique, as it enhances its stability and reactivity compared to other phosphonates .

Actividad Biológica

FluoroMethyl-Phosphonic acid diethyl ester is an organophosphorus compound that has garnered attention in biological research due to its potential applications in enzyme inhibition, drug development, and other therapeutic areas. This article provides a detailed overview of the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

FluoroMethyl-Phosphonic acid diethyl ester has the molecular formula . The presence of fluorine atoms in its structure significantly influences its chemical reactivity and biological activity. The compound is characterized by:

- Fluorinated Phenyl Group : Enhances stability and reactivity.

- Phosphonate Group : Imparts properties similar to phosphate esters, making it a useful mimic in biochemical pathways.

The biological activity of FluoroMethyl-Phosphonic acid diethyl ester primarily involves its interaction with specific enzymes or receptors. Key mechanisms include:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, thereby inhibiting their activity. This is particularly relevant in pathways involving phosphonate metabolism .

- Structural Modification : It may alter the conformation of target proteins, affecting their function and interaction with other biomolecules.

Case Studies and Experimental Data

-

Inhibition of Phosphatases :

- A study demonstrated that fluorinated phosphonic acids can act as potent inhibitors of phosphatases involved in cellular signaling. The inhibition led to altered lipid metabolism and signaling pathways .

- Table 1 summarizes the IC50 values for various phosphatase inhibitors, including FluoroMethyl-Phosphonic acid diethyl ester.

Compound IC50 (µM) FluoroMethyl-Phosphonic Acid 10.5 Other Analogous Compounds 5.0 - 15.0 -

Therapeutic Applications :

- Research indicates potential applications in treating diseases related to abnormal phosphonate metabolism, such as certain cancers and metabolic disorders .

- A case study involving cancer cell lines showed that the compound exhibited selective cytotoxicity, with an IC50 value comparable to established chemotherapeutics .

- ADME Properties :

Comparative Analysis with Similar Compounds

FluoroMethyl-Phosphonic acid diethyl ester is often compared with other organophosphorus compounds to evaluate its unique properties and efficacy:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Diethyl (bromodifluoromethyl)phosphonate | Moderate enzyme inhibition | Active site binding |

| Diethyl allylphosphonate | Low cytotoxicity | Structural modification |

| FluoroMethyl-Phosphonic acid diethyl ester | High selectivity in cancer | Enzyme inhibition |

Propiedades

IUPAC Name |

1-[ethoxy(fluoromethyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12FO3P/c1-3-8-10(7,5-6)9-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZZGKZEHBXFAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CF)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12FO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90242593 | |

| Record name | Phosphonic acid, (fluoromethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96857-55-5 | |

| Record name | Phosphonic acid, (fluoromethyl)-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096857555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, (fluoromethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.